Ethylene glycol monoisobutyl ether benzoate
CAS No.:
Cat. No.: VC15867204
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)ethyl benzoate |
| Standard InChI | InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
| Standard InChI Key | IZSQPHSZUIHECN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COCCOC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Ethylene glycol monoisobutyl ether benzoate is identified by multiple synonyms, including 2-(2-methylpropoxy)ethyl benzoate and SCHEMBL2697594 . Its IUPAC name reflects the substitution pattern: the ethylene glycol backbone is modified with an isobutyl ether group at one hydroxyl position and a benzoate ester at the other. The molecular formula corresponds to a molar mass of 222.28 g/mol , as confirmed by high-resolution mass spectrometry.
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 222.28 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface | 35.5 Ų |
Synthesis and Industrial Production
Esterification Pathways
The synthesis typically involves the acid-catalyzed esterification of ethylene glycol monoisobutyl ether with benzoic acid. Fischer esterification, employing sulfuric acid or p-toluenesulfonic acid as a catalyst, is a standard method for such reactions. Alternative routes may utilize benzoyl chloride reacting with the ethylene glycol ether in the presence of a base to scavenge HCl.
Optimization and Yield
Reaction conditions—such as temperature (80–120°C), solvent selection (toluene or xylene), and stoichiometric ratios—are critical for maximizing yield. Industrial-scale production likely employs continuous-flow reactors to enhance efficiency, though specific patent data remain proprietary .
Physicochemical Properties and Behavior
Solubility and Partitioning
With an XLogP3 of 3.2 , the compound demonstrates moderate lipophilicity, favoring solubility in organic solvents like ethanol, acetone, and toluene. Limited aqueous solubility (estimated <1 g/L at 25°C) aligns with its ester and ether functionalities, which reduce polarity.
Thermal Stability
While explicit melting/boiling points are unreported, analogous esters (e.g., ethylene glycol monobenzoate) exhibit boiling points near 150°C . The isobutyl ether chain likely lowers volatility compared to shorter-chain derivatives.
Applications in Industry and Research
Solvent and Coalescing Agent
The compound’s dual functionality makes it effective in coatings and adhesives, where it acts as a coalescing agent for polymers. Its slow evaporation rate aids film formation in paints, comparable to ethylene glycol monopropyl ether’s role in pesticide formulations .
Plasticizer Intermediate
In polymer chemistry, it may serve as a precursor for phthalate-free plasticizers, leveraging the benzoate group to enhance flexibility in polyvinyl chloride (PVC) products.
Research Applications
Patent filings suggest utility in specialty chemicals and pharmaceutical intermediates , though detailed mechanisms remain undisclosed.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Use nitrile gloves |
| Eye Irritation | H319 | Wear safety goggles |
| Respiratory Irritation | H335 | Ensure ventilation |
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